molecular formula C13H18BNO2 B3329580 4-Methyl-beta-styrylboronic acid diethanolamine ester CAS No. 608534-31-2

4-Methyl-beta-styrylboronic acid diethanolamine ester

Cat. No.: B3329580
CAS No.: 608534-31-2
M. Wt: 231.10 g/mol
InChI Key: CPKXHEJAUDGMRT-UHFFFAOYSA-N
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Scientific Research Applications

4-Methyl-beta-styrylboronic acid diethanolamine ester has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash with plenty of soap and water . If it comes in contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 4-Methyl-beta-styrylboronic acid diethanolamine ester typically involves a boron substitution reaction. This process requires boron reagents and suitable substrates . One common method is the reaction of 4-methylstyrene with a boronic acid derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methyl-beta-styrylboronic acid diethanolamine ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate (K₂CO₃), and solvents like THF or dimethylformamide (DMF). Major products formed from these reactions include various substituted styrenes and other organic compounds .

Mechanism of Action

The mechanism of action of 4-Methyl-beta-styrylboronic acid diethanolamine ester in Suzuki-Miyaura coupling reactions involves the formation of a palladium complex with the boronic acid derivative. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include the palladium catalyst and the boronic acid derivative.

Comparison with Similar Compounds

4-Methyl-beta-styrylboronic acid diethanolamine ester can be compared with other boronic acid derivatives used in Suzuki-Miyaura coupling reactions, such as:

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • Vinylboronic acid

What sets this compound apart is its unique structure, which allows for the formation of specific carbon-carbon bonds that may not be achievable with other boronic acid derivatives . This uniqueness makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-beta-styrylboronic acid diethanolamine ester involves the reaction of 4-methylstyrene with boron tribromide to form 4-methylphenylboronic acid. This intermediate is then reacted with diethanolamine to form the final product.", "Starting Materials": [ "4-methylstyrene", "boron tribromide", "diethanolamine" ], "Reaction": [ "Step 1: 4-methylstyrene is reacted with boron tribromide in anhydrous conditions to form 4-methylphenylboronic acid.", "Step 2: The resulting 4-methylphenylboronic acid is then reacted with diethanolamine in the presence of a base such as sodium hydroxide to form 4-Methyl-beta-styrylboronic acid diethanolamine ester." ] }

CAS No.

608534-31-2

Molecular Formula

C13H18BNO2

Molecular Weight

231.10 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3

InChI Key

CPKXHEJAUDGMRT-UHFFFAOYSA-N

Isomeric SMILES

B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C

SMILES

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C

Canonical SMILES

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-beta-styrylboronic acid diethanolamine ester
Reactant of Route 2
4-Methyl-beta-styrylboronic acid diethanolamine ester
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4-Methyl-beta-styrylboronic acid diethanolamine ester
Reactant of Route 4
4-Methyl-beta-styrylboronic acid diethanolamine ester
Reactant of Route 5
4-Methyl-beta-styrylboronic acid diethanolamine ester
Reactant of Route 6
4-Methyl-beta-styrylboronic acid diethanolamine ester

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